Cas no 6721-67-1 (3,3-Dimethyl-1-phenylbutan-2-one)

3,3-Dimethyl-1-phenylbutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-phenylbutan-2-one
- 2-Butanone, 3,3-dimethyl-1-phenyl-
- 3,3-DIMETHYL-1-PHENYL-BUTAN-2-ONE
- 1-phenyl-3,3-dimethyl-butan-2-one
- 2-Butanone,3,3-dimethyl-1-phenyl
- 3,3-dimethyl-1-phenyl-2-butanone
- 3,3-Dimethyl-1-phenyl-butan-2-on
- benzyl tert-butyl ketone
- tert-butyl benzyl ketone
- XPHFHIMIUFOEEN-UHFFFAOYSA-N
- benzyl-t-butylketone
- SCHEMBL855690
- 6721-67-1
- AKOS010014296
- Z513735850
- DTXSID50436310
- EN300-66073
-
- MDL: MFCD09031116
- Inchi: InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
- InChI Key: XPHFHIMIUFOEEN-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)CC1=CC=CC=C1
Computed Properties
- Exact Mass: 176.12000
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 2.84430
3,3-Dimethyl-1-phenylbutan-2-one Security Information
3,3-Dimethyl-1-phenylbutan-2-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3,3-Dimethyl-1-phenylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66073-0.05g |
3,3-dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-66073-5.0g |
3,3-dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
TRC | D591095-50mg |
3,3-dimethyl-1-phenylbutan-2-one |
6721-67-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
TRC | D591095-250mg |
3,3-dimethyl-1-phenylbutan-2-one |
6721-67-1 | 250mg |
$ 320.00 | 2022-06-05 | ||
Alichem | A019117457-1g |
3,3-Dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95% | 1g |
262.65 USD | 2021-06-16 | |
Enamine | EN300-66073-0.1g |
3,3-dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
1PlusChem | 1P006KO1-50mg |
3,3-Dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95% | 50mg |
$134.00 | 2025-02-21 | |
1PlusChem | 1P006KO1-2.5g |
3,3-Dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95% | 2.5g |
$953.00 | 2025-02-21 | |
Alichem | A019117457-10g |
3,3-Dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95% | 10g |
$900.00 | 2023-09-01 | |
A2B Chem LLC | AD05921-2.5g |
3,3-Dimethyl-1-phenylbutan-2-one |
6721-67-1 | 95% | 2.5g |
$800.00 | 2024-04-19 |
3,3-Dimethyl-1-phenylbutan-2-one Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 3,3-Dimethyl-1-phenylbutan-2-one
Professional Introduction to 3,3-Dimethyl-1-phenylbutan-2-one (CAS No. 6721-67-1)
3,3-Dimethyl-1-phenylbutan-2-one, identified by the chemical formula CAS No. 6721-67-1, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural framework comprising a phenyl group and a branched aliphatic side chain, exhibits a range of chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both electron-donating and electron-withdrawing groups in its molecular structure contributes to its versatility, enabling diverse applications in medicinal chemistry and material science.
The molecular structure of 3,3-Dimethyl-1-phenylbutan-2-one consists of a central ketone group (C=O) flanked by a phenyl ring and a tertiary butyl group, with an additional methyl substituent on one of the carbons in the butyl chain. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for constructing more complex molecules. The compound’s stability under various reaction conditions further enhances its utility as a synthetic intermediate.
In recent years, 3,3-Dimethyl-1-phenylbutan-2-one has been extensively studied for its potential applications in the synthesis of pharmaceutical agents. Its structural motif is reminiscent of several bioactive compounds, which has prompted researchers to explore its role in drug development. For instance, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. The phenyl ring, in particular, is known to enhance binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 3,3-Dimethyl-1-phenylbutan-2-one is its role in the synthesis of chiral compounds. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure forms, which are crucial for many pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety. Researchers have leveraged asymmetric synthesis techniques to produce enantiomerically enriched derivatives of this compound, opening new avenues for drug discovery.
The compound’s reactivity also makes it a valuable tool in polymer chemistry. 3,3-Dimethyl-1-phenylbutan-2-one can be used as a monomer or intermediate in the synthesis of specialty polymers with tailored properties. These polymers find applications in coatings, adhesives, and even high-performance materials used in aerospace and automotive industries. The ability to modify its molecular structure allows chemists to fine-tune the physical and chemical properties of the resulting polymers.
Recent advancements in computational chemistry have further highlighted the importance of 3,3-Dimethyl-1-phenylbutan-2-one as a model compound for studying molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the atomic level. These studies not only enhance our understanding of its mechanism of action but also guide the design of more effective derivatives.
The industrial production of CAS No. 6721-67-1 has also seen significant improvements благодаря modern catalytic methods and green chemistry principles. Continuous flow reactors and solvent-free reactions have been employed to enhance yield and reduce environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, 3,3-Dimethyl-1-phenylbutan-2-one (CAS No. 6721-67-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug development, polymer synthesis, and fundamental chemical studies. As research continues to uncover new possibilities for this compound, its significance is expected to grow even further.
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